molecular formula C18H30O2Si B584406 (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol tert-Butyldimethylsilyl Ether CAS No. 1798394-47-4

(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol tert-Butyldimethylsilyl Ether

Cat. No.: B584406
CAS No.: 1798394-47-4
M. Wt: 306.521
InChI Key: WWUSFVDHWYUHSM-VBKFSLOCSA-N
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Description

(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol tert-Butyldimethylsilyl Ether is an organic compound characterized by its unique structural features. This compound is often used in organic synthesis due to its reactivity and functional groups, which make it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol tert-Butyldimethylsilyl Ether typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol tert-Butyldimethylsilyl Ether undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols .

Scientific Research Applications

(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol tert-Butyldimethylsilyl Ether has several applications in scientific research:

Mechanism of Action

The mechanism by which (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol tert-Butyldimethylsilyl Ether exerts its effects involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, while the tert-butyldimethylsilyl group provides stability and protection to reactive sites. These interactions facilitate the compound’s role as an intermediate in synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol tert-Butyldimethylsilyl Ether is unique due to its combination of functional groups, which provide both reactivity and stability. This makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .

Properties

IUPAC Name

tert-butyl-dimethyl-[(Z)-3-methyl-4-phenylmethoxybut-2-enoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2Si/c1-16(12-13-20-21(5,6)18(2,3)4)14-19-15-17-10-8-7-9-11-17/h7-12H,13-15H2,1-6H3/b16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUSFVDHWYUHSM-VBKFSLOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO[Si](C)(C)C(C)(C)C)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CO[Si](C)(C)C(C)(C)C)/COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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